molecular formula C9H16Cl2N4 B2387982 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride CAS No. 1448850-58-5

6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride

Cat. No.: B2387982
CAS No.: 1448850-58-5
M. Wt: 251.16
InChI Key: MYTKSGBFSHCSEK-JZGIKJSDSA-N
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Description

6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a stereochemically defined (S)-pyrrolidine ring linked to a methyl-substituted pyrimidine core, a structural motif commonly found in compounds targeting biologically relevant enzymes . The dihydrochloride salt form enhances the compound's stability and solubility for experimental use. Pyrrolidine-pyrimidine scaffolds are frequently investigated for their potential as kinase inhibitors . The specific stereochemistry and substitution pattern on this core structure make it a valuable intermediate for designing and synthesizing novel bioactive molecules. Researchers can utilize this compound as a key building block to develop potential therapeutics, particularly in exploring structure-activity relationships (SAR) for targets like protein kinases . Its defined chiral center is critical for achieving selective interactions with asymmetric binding sites in biological systems. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, and all sales are final upon shipment. For specific storage and handling conditions, please refer to the product's Certificate of Analysis (COA).

Properties

IUPAC Name

6-methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;;/h4,6,8,10H,2-3,5H2,1H3,(H,11,12,13);2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTKSGBFSHCSEK-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N[C@H]2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyrrolidine derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other proteins critical for cell signaling and proliferation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride
  • CAS Number : 1448850-58-5
  • Molecular Formula : C₉H₁₃N₃·2HCl
  • Molecular Weight : 236.14 g/mol (estimated for dihydrochloride form) .

Structural Features :

  • Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
  • Substituents : A methyl group at position 6 and a pyrrolidine ring (with S-configuration at C3) linked via an amine group.
  • Dihydrochloride Salt : Enhances solubility and stability for pharmaceutical applications.

Structural Analogs with Pyrrolidine-Pyrimidine Scaffold

The following compounds share the pyrrolidine-pyrimidine backbone but differ in substituents, stereochemistry, or salt forms:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications
(S)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride 1389310-07-9 C₈H₁₁N₃·2HCl ~222.10 Lacks methyl group at pyrimidine C6 Biochemical intermediates
(R)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride 1448850-68-7 C₈H₁₁N₃·2HCl ~222.10 R-configuration at pyrrolidine C3 Similar to S-enantiomer but may differ in target binding
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride Not available C₁₀H₁₀F₃N₃·2HCl 305.13 Trifluoromethyl substituent at C6; R-configuration Pharmaceutical and agrochemical research due to fluorinated group
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride 1448850-52-9 C₉H₁₃N₃·2HCl ~236.14 R-configuration at pyrrolidine C3 Industrial-grade intermediate
(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride 1354000-04-6 C₁₂H₂₁ClN₄O 272.77 Diethylamine and ether linkage instead of methylamine Intermediate for kinase inhibitors

Functional and Pharmacological Comparisons

Stereochemical Impact :
  • The S-configuration in the main compound (vs. R-enantiomers) may influence binding affinity to chiral biological targets, such as enzymes or receptors. For example, R-configuration analogs (e.g., CAS 1448850-52-9) are often tested in parallel to assess enantioselectivity .
Substituent Effects :
  • Methyl vs. Trifluoromethyl :
    • 6-Methyl : Enhances lipophilicity and moderate metabolic stability.
    • 6-Trifluoromethyl (CAS N/A): Increases electron-withdrawing effects and resistance to oxidative degradation, common in agrochemicals .
  • Amine vs. Ether Linkages :
    • Ether-linked analogs (e.g., CAS 1354000-04-6) show altered pharmacokinetics due to reduced basicity compared to amine-linked derivatives .
Salt Forms :
  • Dihydrochloride salts (e.g., main compound) improve aqueous solubility, critical for drug formulation. Hydrochloride salts (e.g., CAS 1354000-04-6) are less hygroscopic but may require higher doses for efficacy .
Pharmaceutical Potential :
  • The trifluoromethyl analog (CAS N/A) is highlighted for its versatility in drug discovery, particularly in kinase inhibition and fluorinated drug design .

Biological Activity

6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride (CAS No. 1448850-58-5) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methyl group and a pyrrolidine moiety. Its molecular formula is C9H16Cl2N4C_9H_{16}Cl_2N_4, and it has a molecular weight of approximately 251.16 g/mol. The structural representation is as follows:

6 Methyl N 3S pyrrolidin 3 yl pyrimidin 4 amine dihydrochloride\text{6 Methyl N 3S pyrrolidin 3 yl pyrimidin 4 amine dihydrochloride}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors involved in neurological and metabolic pathways. Preliminary studies indicate that it may act as an antagonist at certain receptors, potentially influencing neurotransmitter systems.

Pharmacological Profile

  • Antagonistic Activity : Research has indicated that derivatives of related pyrimidine compounds exhibit potent antagonistic effects on melanin-concentrating hormone receptors (MCH-R1) with Ki values as low as 2.3 nM, suggesting significant potential for therapeutic applications in metabolic disorders .
  • Bioavailability : The compound has shown good oral bioavailability in animal models, which is crucial for its development as an orally administered drug .
  • In Vivo Efficacy : Studies demonstrate that the compound exhibits efficacy in various animal models, indicating its potential for therapeutic use in conditions like obesity and metabolic syndrome.

Case Study 1: MCH-R1 Antagonism

A study explored the effects of this compound on MCH-R1 receptors in rats. The results showed that administration led to significant reductions in body weight and food intake, highlighting its potential as an anti-obesity agent .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce neuronal death and inflammation markers, suggesting potential applications in treating neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
Molecular FormulaC9H16Cl2N4
Molecular Weight251.16 g/mol
Ki Value (MCH-R1)2.3 nM
Oral Bioavailability32%
In Vivo EfficacySignificant weight loss
Neuroprotective ActivityReduced inflammation

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Stoichiometric ratios : Using 1.2 equivalents of the pyrrolidine derivative to drive the reaction to completion.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

Q. Table 1. Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Nucleophilic SubstitutionNaH, DMF, 0°C → RT, 12h65–75>90%
Salt FormationHCl (2M in EtOH), RT, 2h85–90>95%

What characterization techniques are essential for confirming the structural integrity and purity of this compound in academic research?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the (3S)-pyrrolidine configuration and methyl-pyrimidine linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 223.12) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • X-ray Crystallography : For absolute stereochemical confirmation, if single crystals are obtainable .

Advanced Tip : Chiral HPLC columns (e.g., Chiralpak AD-H) can resolve enantiomeric impurities in the pyrrolidine moiety .

How can computational chemistry methods be integrated with experimental approaches to optimize synthesis?

Advanced Research Question

  • Reaction Path Search : Density Functional Theory (DFT) calculations predict energy barriers for key steps (e.g., nucleophilic substitution) to identify optimal transition states .
  • Solvent Effects : Molecular dynamics simulations evaluate solvent polarity’s impact on reaction kinetics .
  • Machine Learning : Training models on reaction databases to predict yields based on variables like temperature, solvent, and catalyst .

Case Study : Quantum mechanics/molecular mechanics (QM/MM) simulations reduced trial-and-error iterations by 40% in analogous pyrrolidine syntheses .

What strategies resolve contradictions in bioactivity data across enzyme inhibition assays?

Advanced Research Question
Contradictions may arise from:

  • Enzyme Isoforms : Differential inhibition of kinase isoforms (e.g., EGFR vs. HER2) due to structural variations .
  • Assay Conditions : pH, ionic strength, or co-solvents (e.g., DMSO) altering compound solubility or binding .

Q. Methodological Solutions :

  • Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to calculate accurate IC₅₀ values.
  • Orthogonal assays : Combine fluorescence polarization with surface plasmon resonance (SPR) to validate binding kinetics .

How does the (3S)-pyrrolidine stereochemistry influence biological activity?

Advanced Research Question
The (3S) configuration dictates:

  • Target Binding : Enhanced hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) compared to the (3R) enantiomer .
  • Pharmacokinetics : Improved metabolic stability due to reduced steric hindrance in cytochrome P450 interactions .

Q. Experimental Validation :

  • Enantiomer Comparison : Synthesize both (3S) and (3R) forms and test in kinase inhibition assays .
  • Molecular Docking : Simulate binding poses to quantify stereochemical effects on binding energy .

What are the critical safety protocols for handling this compound?

Basic Research Question

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact .
  • First Aid : Flush eyes with water for 15 minutes; rinse skin with soap and water if exposed .
  • Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Q. Table 2. Safety Data

ParameterValueSource
GHS ClassificationNot classified
Recommended PPEGloves, goggles, respirator

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